molecular formula C28H27ClF4N2O3 B11483056 4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide

4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide

Cat. No.: B11483056
M. Wt: 551.0 g/mol
InChI Key: CMFKIEJWHRJNTF-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as tert-butyl, chloro, fluoro, and trifluoromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl group, and subsequent functionalization with the tert-butyl and benzamide groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C28H27ClF4N2O3

Molecular Weight

551.0 g/mol

IUPAC Name

4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzamide

InChI

InChI=1S/C28H27ClF4N2O3/c1-25(2,3)16-8-6-15(7-9-16)23(37)34-27(28(31,32)33)22-20(13-26(4,5)14-21(22)36)35(24(27)38)17-10-11-19(30)18(29)12-17/h6-12H,13-14H2,1-5H3,(H,34,37)

InChI Key

CMFKIEJWHRJNTF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC(=C(C=C3)F)Cl)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C

Origin of Product

United States

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